molecular formula C9H13N3S B12094190 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine

Cat. No.: B12094190
M. Wt: 195.29 g/mol
InChI Key: GDESTIYDXXULHI-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine is a heterocyclic compound with the molecular formula C9H13N3S. It features a pyrimidine ring substituted with a methyl group at the 4-position and a pyrrolidin-3-ylsulfanyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine typically involves the reaction of a pyrimidine derivative with a pyrrolidine derivative under specific conditions. One common method includes the nucleophilic substitution reaction where a pyrimidine precursor is reacted with a pyrrolidin-3-ylsulfanyl group donor in the presence of a base . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidin-3-ylsulfanyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine is unique due to the presence of both a pyrimidine ring and a pyrrolidin-3-ylsulfanyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

4-methyl-2-pyrrolidin-3-ylsulfanylpyrimidine

InChI

InChI=1S/C9H13N3S/c1-7-2-5-11-9(12-7)13-8-3-4-10-6-8/h2,5,8,10H,3-4,6H2,1H3

InChI Key

GDESTIYDXXULHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SC2CCNC2

Origin of Product

United States

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